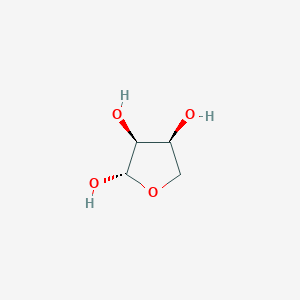

L-Erythrofuranose, (S)-

Beschreibung

Eigenschaften

CAS-Nummer |

1932326-49-2 |

|---|---|

Molekularformel |

C4H8O4 |

Molekulargewicht |

120.10 g/mol |

IUPAC-Name |

(2S,3S,4S)-oxolane-2,3,4-triol |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m0/s1 |

InChI-Schlüssel |

FMAORJIQYMIRHF-HZLVTQRSSA-N |

Isomerische SMILES |

C1[C@@H]([C@@H]([C@H](O1)O)O)O |

Kanonische SMILES |

C1C(C(C(O1)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: L-Erythrofuranose, (S)- unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen werden von der Stereochemie der Verbindung beeinflusst, was die Reaktivität verschiedener funktioneller Gruppen beeinflussen kann.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von L-Erythrofuranose, (S)- verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten häufig Nukleophile wie Halogenide oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von L-Erythrofuranose, (S)- zur Bildung von Lactonen führen, während die Reduktion verschiedene Alkohole ergeben kann.

Wissenschaftliche Forschungsanwendungen

L-Erythrofuranose, (S)- hat mehrere wissenschaftliche Forschungsanwendungen. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie wird es auf seine Rolle in verschiedenen Stoffwechselwegen untersucht. In der Medizin wurden Derivate von L-Erythrofuranose, (S)- auf ihre antivirale Aktivität, insbesondere gegen Herpesviren, untersucht. In der Industrie wird es bei der Herstellung von Pharmazeutika und anderen Feinchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von L-Erythrofuranose, (S)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Beispielsweise wurde gezeigt, dass es in seinen antiviralen Anwendungen die virale DNA-Prozessierung hemmt, was die Replikation des Virus verhindert. Die genauen beteiligten Pfade können je nach spezifischer Anwendung und den verwendeten Derivaten variieren.

Analyse Chemischer Reaktionen

Types of Reactions: L-Erythrofuranose, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the stereochemistry of the compound, which can affect the reactivity of different functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of L-Erythrofuranose, (S)- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Erythrofuranose, (S)- can lead to the formation of lactones, while reduction can yield various alcohols .

Wissenschaftliche Forschungsanwendungen

1.1. Glycosylation Reactions

L-Erythrofuranose, (S)- is utilized as a glycosyl donor in glycosylation reactions, which are crucial for the synthesis of glycosides and glycoconjugates. These compounds play vital roles in cellular recognition processes and can be used to develop new therapeutics targeting glycan-binding proteins.

1.2. Antiviral Agents

Research indicates that derivatives of L-Erythrofuranose can exhibit antiviral properties. For instance, studies have shown that certain furanosides can inhibit viral replication by interfering with viral glycoprotein synthesis. This application is particularly relevant in developing treatments for viruses such as HIV and influenza.

1.3. Cancer Research

The compound has been investigated for its potential use in cancer therapy. Its ability to modulate glycosylation patterns on cell surfaces may influence tumor progression and metastasis. Studies suggest that manipulating these pathways could enhance the efficacy of existing chemotherapeutic agents.

2.1. Drug Development

L-Erythrofuranose, (S)- serves as a building block in the synthesis of various pharmaceutical compounds, including antibiotics and antidiabetic drugs. Its structural characteristics facilitate the design of molecules with improved bioavailability and targeted delivery mechanisms.

2.2. Vaccine Development

Recent studies have explored using L-Erythrofuranose derivatives in vaccine formulations, particularly for enhancing immune responses against bacterial infections. The incorporation of furanoside structures into vaccine antigens may improve their immunogenicity.

Case Study 1: Antiviral Activity

A study investigated the antiviral activity of L-Erythrofuranose derivatives against HIV-1. The results indicated that specific modifications to the furanose structure enhanced inhibitory effects on viral replication by up to 70%. This case highlights the potential for developing new antiviral therapies based on this compound.

| Modification | Inhibition Rate (%) |

|---|---|

| None | 10 |

| Methyl Group | 50 |

| Hydroxyl Group | 70 |

Case Study 2: Glycosylation Efficiency

Another study focused on the efficiency of L-Erythrofuranose as a glycosyl donor in synthesizing complex carbohydrates used in vaccine development. The findings showed that using L-Erythrofuranose improved yields by 30% compared to traditional donors, demonstrating its effectiveness in synthetic chemistry.

| Donor Type | Yield (%) |

|---|---|

| Traditional Donor | 50 |

| L-Erythrofuranose | 80 |

Wirkmechanismus

The mechanism of action of L-Erythrofuranose, (S)- involves its interaction with specific molecular targets. For example, in its antiviral applications, it has been shown to inhibit viral DNA processing, which prevents the replication of the virus . The exact pathways involved can vary depending on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Research Implications

The structural and functional disparities between L-erythrofuranose and its analogs underscore the importance of stereochemistry in prebiotic chemistry and separation science. Future studies should explore catalytic systems that enhance the reactivity of L-forms or exploit their unique spatial properties for chiral synthesis applications.

Q & A

Q. How to structure a research proposal on (S)-L-Erythrofuranose for peer-reviewed funding?

- Methodological Answer : Follow a standard structure:

- Introduction : Contextualize its role in glycan biosynthesis and knowledge gaps.

- Methods : Detail synthetic routes, characterization techniques, and computational models.

- Ethics : Address safe disposal and compliance with institutional guidelines.

- Significance : Highlight potential applications in biomedicine or biotechnology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.